molecular formula C24H16FN3O3S B2443125 N-(4-fluorophenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 866873-46-3

N-(4-fluorophenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2443125
CAS No.: 866873-46-3
M. Wt: 445.47
InChI Key: PVWZTVBYBCYACZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H16FN3O3S and its molecular weight is 445.47. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(4-oxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN3O3S/c25-15-10-12-16(13-11-15)26-20(29)14-32-24-27-21-18-8-4-5-9-19(18)31-22(21)23(30)28(24)17-6-2-1-3-7-17/h1-13H,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWZTVBYBCYACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula

  • Molecular Formula : C24H16F N3O3S
  • Molecular Weight : 461.92 g/mol

Structural Characteristics

The compound features a 4-fluorophenyl group and a sulfanyl acetamide moiety linked to a complex tricyclic structure. The presence of the fluorine atom is significant as it can enhance biological activity through increased lipophilicity and metabolic stability.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymes : Compounds with fluorinated phenyl groups have been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory pathways .
  • Cytotoxicity Against Cancer Cells : Some studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells) .

In Vitro Studies

In vitro studies on related compounds have demonstrated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurodegenerative disease treatment. For instance:

  • Compounds with similar structures showed IC50 values ranging from 5.4 μM to 34.2 μM against AChE, indicating moderate inhibitory activity .

Case Studies

  • Study on Fluorinated Derivatives :
    • A series of fluorinated derivatives were evaluated for their inhibitory effects on AChE and BChE.
    • The presence of fluorine was correlated with enhanced inhibitory activity, suggesting that the electron-withdrawing nature of fluorine increases affinity for the target enzymes .
  • Cytotoxicity Assessment :
    • In tests against MCF-7 and Hek293 cells, compounds structurally similar to N-(4-fluorophenyl)-2-({6-oxo-5-phenyl...}) displayed significant cytotoxicity, leading to apoptosis in cancer cells .

Research Findings Summary

Study FocusFindingsReference
Enzyme InhibitionModerate inhibition of COX and LOX
CytotoxicitySignificant cytotoxic effects against MCF-7 cells
Structure Activity RelationshipFluorine enhances biological activity

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